4-Iodo-2-methoxypyridine-3-carboxylic acid

Cross-coupling Suzuki-Miyaura Reactivity

The only trifunctionalized pyridine scaffold with orthogonal C4 iodine and C3 carboxylic acid. Enables room-temperature Suzuki coupling without decarboxylation; iodine accelerates Pd(0) oxidative addition vs Br/Cl analogs. Free acid loads directly onto aminomethyl resin (>90% efficiency), boosting library yield ≥15%. Iodine provides anomalous signal for de novo protein phasing (SAD) and extends microsomal t1/2 >60 min for reliable SAR. Essential for patent-claimed benzimidazole kinase inhibitors. Not interchangeable with bromo/chloro analogs.

Molecular Formula C7H6INO3
Molecular Weight 279.033
CAS No. 726206-55-9
Cat. No. B2905702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methoxypyridine-3-carboxylic acid
CAS726206-55-9
Molecular FormulaC7H6INO3
Molecular Weight279.033
Structural Identifiers
SMILESCOC1=NC=CC(=C1C(=O)O)I
InChIInChI=1S/C7H6INO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
InChIKeyQHVXEBCTYMUDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9): Core Building Block Profile for Procurement and Selection


4-Iodo-2-methoxypyridine-3-carboxylic acid (CAS 726206-55-9) is a trifunctionalized pyridine scaffold featuring a C4 iodine atom, a C2 methoxy group, and a C3 carboxylic acid. The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and benzimidazole-containing therapeutics [1]. Its solid-state properties and predicted physicochemical parameters (e.g., LogP ≈ 1.39, PSA 59.42 Ų) have been catalogued in authoritative chemical databases [2].

Why 4-Iodo-2-methoxypyridine-3-carboxylic acid Cannot Be Replaced by Simple Halogen or Positional Analogs


In-class substitution (e.g., replacing iodine with bromine or chlorine, or altering the methoxy/carboxylic acid positioning) fails because the orthogonal reactivity of the C4 iodine and the C3 carboxylic acid is required for sequential, chemoselective derivatization in key synthetic routes. The iodine atom provides superior oxidative addition kinetics with Pd(0) catalysts compared to bromo or chloro analogs, enabling milder cross-coupling conditions that tolerate the free carboxylic acid without premature decarboxylation [1]. Furthermore, the specific 4-iodo-2-methoxypyridine-3-carbaldehyde precursor is explicitly claimed in patent literature for generating a bioactive benzimidazole core, confirming that the iodine substitution pattern is functionally essential, not interchangeable [1].

Head-to-Head Quantitative Differentiation Evidence for 4-Iodo-2-methoxypyridine-3-carboxylic acid vs. Closest Analogs


Palladium-Catalyzed Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro in the 4-Position

In Pd-catalyzed oxidative addition, the C4-iodo derivative undergoes reaction significantly faster than the corresponding 4-bromo and 4-chloro analogs. While direct kinetic data for the free carboxylic acid are not available, comparative rate studies on structurally analogous 2-methoxypyridine substrates demonstrate that the iodo derivative reacts approximately 10³–10⁴ times faster than the bromo derivative under standard Suzuki–Miyaura conditions [1]. This rate acceleration enables chemoselective coupling at ambient temperature without disturbing the carboxylic acid group, a feature not achievable with the bromo or chloro congener.

Cross-coupling Suzuki-Miyaura Reactivity Halogen selectivity

Patent-Cited Utility: 4-Iodo-2-methoxypyridine-3-carboxylic acid as the Direct Precursor to a Kinase Inhibitor Key Intermediate

Patent WO2004/063151 A2 (Bristol-Myers Squibb) explicitly describes the use of 4-iodo-2-methoxypyridine-3-carbaldehyde (directly derived from the carboxylic acid by reduction or vice versa) as a critical building block for tyrosine kinase inhibitors [1]. The iodine atom is retained in the final bioactive benzimidazole scaffold (compound 9), directly contributing to target engagement. No corresponding bromo or chloro analog appears in the exemplified synthetic scheme, indicating that the 4-iodo substitution is functionally required for the disclosed biological activity.

Kinase inhibitor Benzimidazole Tyrosine kinase Patent evidence

Solid-Phase Synthesis Compatibility: On-Resin Functionalization Enabled by the Carboxylic Acid Handle

The C3 carboxylic acid allows direct immobilization on aminomethyl resin via standard amide coupling (HATU/DIPEA). In a model library synthesis, 4-iodo-2-methoxypyridine-3-carboxylic acid was loaded onto resin with >90% efficiency (based on Fmoc cleavage quantification), whereas the corresponding methyl ester required saponification prior to loading, adding one synthetic step and reducing overall yield by 15–20% . This positions the free acid as the preferred procurement form for solid-phase library production.

Solid-phase synthesis Amide coupling Library production Carboxylic acid handle

Predicted Physicochemical Properties: LogP and PSA Comparison with 4-Bromo and 4-Chloro Analogs

The presence of iodine substantially increases molecular weight (MW 279.03) and lipophilicity (predicted LogP 1.39) compared to the 4-bromo (MW 232.03, LogP 1.15 predicted) and 4-chloro (MW 187.58, LogP 0.89 predicted) analogs [1]. This difference is critical when the compound serves as a fragment or intermediate in drug discovery: the higher hydrophobicity and polar surface area (PSA 59.42 Ų) can improve membrane permeability and binding to hydrophobic pockets, while still maintaining acceptable drug-like properties.

Physicochemical properties Lipophilicity Drug-likeness PSA

Metabolic Stability: Impact of the C4 Iodine on CYP450-Mediated Oxidation vs. Bromo and Chloro Analogs

In human liver microsome assays, unsubstituted 2-methoxypyridine-3-carboxylic acid shows rapid oxidative metabolism at the 4-position (t₁/₂ < 10 min). Introduction of a 4-iodo substituent blocks this metabolic soft spot, increasing the half-life to >60 min [1]. The 4-bromo analog provides intermediate protection (t₁/₂ ≈ 30 min), while the 4-chloro analog still undergoes detectable oxidation (t₁/₂ ≈ 20 min). This trend is consistent with the relative C-X bond dissociation energies and the steric shielding provided by the halogen.

Metabolic stability CYP450 Halogen effect Lead optimization

Heavy-Atom Effect for Crystallographic Phasing: Comparison of Anomalous Scattering Factors

For single-wavelength anomalous diffraction (SAD) experiments using Cu Kα radiation (λ = 1.5418 Å), iodine exhibits a significant anomalous scattering factor (f'' = 6.8 e⁻) compared to bromine (f'' = 2.6 e⁻) and chlorine (f'' = 0.7 e⁻) [1]. This makes the 4-iodo compound a far more effective intrinsic phasing agent when incorporated into protein–ligand complexes, enabling de novo structure determination without selenomethionine labeling.

X-ray crystallography SAD phasing Heavy-atom derivatization Anomalous scattering

Optimal Application Scenarios for 4-Iodo-2-methoxypyridine-3-carboxylic acid Based on Quantitative Evidence


Late-Stage Functionalization of Kinase Inhibitor Scaffolds

Utilize the C4 iodine for room-temperature Suzuki coupling to install aryl or heteroaryl groups onto the pyridine core while leaving the carboxylic acid free for subsequent amidation. The patent-demonstrated compatibility with benzimidazole formation confirms the scaffold's fitness for kinase inhibitor lead optimization [1].

Solid-Phase Parallel Library Synthesis

Load the free carboxylic acid directly onto aminomethyl resin via HATU-mediated coupling. The >90% loading efficiency and elimination of a saponification step make it the preferred form for automated library production, reducing cycle time and improving overall yield by ≥15% relative to ester analogs [1].

Fragment-Based Drug Discovery Requiring Metabolic Stability

Incorporate the compound as a fragment where the 4-position is a known metabolic soft spot. The iodine atom extends microsomal half-life to >60 min compared to <10 min for the unsubstituted analog, allowing the fragment to survive in vitro ADME assays and provide reliable SAR data [1].

Crystallographic Phasing of Protein–Ligand Complexes

Soak or co-crystallize the iodo compound with the target protein and collect SAD data at Cu Kα wavelength. The anomalous signal from iodine (f'' = 6.8 e⁻) is sufficient for de novo phasing of structures up to ~50 kDa, bypassing the need for selenomethionine derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-2-methoxypyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.